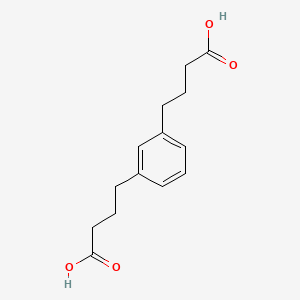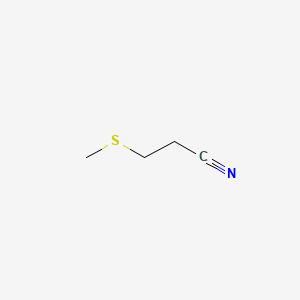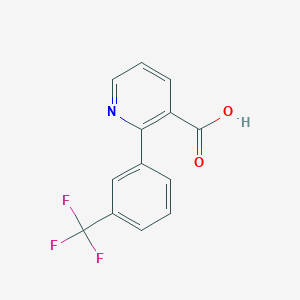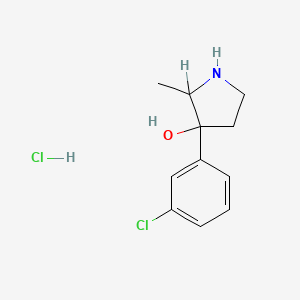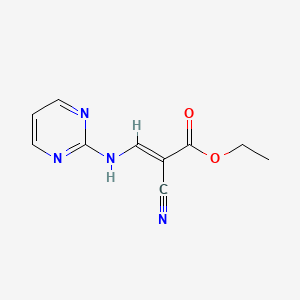
ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate
Overview
Description
Ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate, also known as CP-690,550, is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for immune cell function. CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
Ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate selectively inhibits JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines. JAK3 is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound blocks the signaling pathways of cytokines that are important for immune cell function, leading to a reduction in inflammation and disease severity.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for the activation and proliferation of T cells. By inhibiting JAK3, this compound blocks the signaling pathways of cytokines that are important for immune cell function, leading to a reduction in inflammation and disease severity. This compound has also been shown to reduce the number of activated T cells and B cells in the peripheral blood of patients with autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate is its selectivity for JAK3, which reduces the potential for off-target effects. This compound has also been shown to have a good safety profile in clinical trials. One limitation of this compound is its potential for immunosuppression, which can increase the risk of infections. This compound is also a small molecule inhibitor, which may limit its efficacy in certain disease settings.
Future Directions
Future research on ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate could focus on its potential use in combination therapies with other immunomodulatory agents. This compound could also be studied in other autoimmune diseases such as multiple sclerosis and type 1 diabetes. The development of JAK3-specific inhibitors with improved pharmacokinetic properties could also be an area of future research. Additionally, studies could be conducted to better understand the long-term safety and efficacy of this compound in patients with autoimmune diseases.
Scientific Research Applications
Ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In vitro studies have shown that this compound inhibits the production of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for the activation and proliferation of T cells. In vivo studies in animal models of autoimmune diseases have shown that this compound reduces disease severity and inflammation.
properties
IUPAC Name |
ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-9(15)8(6-11)7-14-10-12-4-3-5-13-10/h3-5,7H,2H2,1H3,(H,12,13,14)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAQMBYNADBTSX-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=CC=N1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=NC=CC=N1)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



